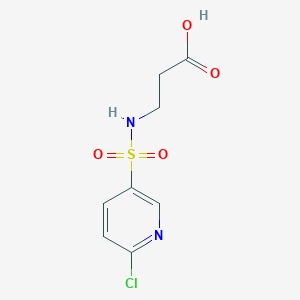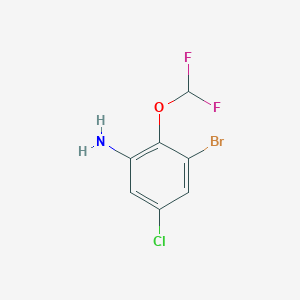![molecular formula C9H12N2O2 B3306959 2-[4-(Aminomethyl)phenoxy]acetamide CAS No. 929974-57-2](/img/structure/B3306959.png)
2-[4-(Aminomethyl)phenoxy]acetamide
Übersicht
Beschreibung
“2-[4-(Aminomethyl)phenoxy]acetamide” is a biochemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 . It is used for proteomics research .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been a subject of research. For instance, one study describes the hydrolysis of a compound, which then converts to a corresponding phenoxy acid. This acid, upon coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU), furnishes a compound .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12N2O2/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4H,5-6,10H2,(H2,11,12) and the InChI key is YVPJXVQVMWXILL-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, the compound is part of a larger group of phenoxy acetamide derivatives that have been studied for their synthesis and pharmacological activities .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Anticancer, Anti-Inflammatory, and Analgesic Activities : A study developed new chemical entities with potential anticancer, anti-inflammatory, and analgesic agents. They used a Leuckart synthetic pathway to develop novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, revealing that compounds with halogens on the aromatic ring favored anticancer and anti-inflammatory activity. Compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited notable anticancer, anti-inflammatory, and analgesic activities, suggesting potential for therapeutic development (Rani, Pal, Hegde, & Hashim, 2014).
Chemoselective Acetylation in Antimalarial Drug Synthesis : The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide was studied for its role as an intermediate in the synthesis of antimalarial drugs. Various acyl donors were assessed, with vinyl acetate identified as the most effective due to its irreversible reaction. This study is significant in the context of kinetically controlled synthesis for natural antimalarial drug synthesis (Magadum & Yadav, 2018).
Bioactive Nitrosylated and Nitrated Derivatives in Phytotoxic Metabolites : Research involving the microbial degradation of 2-benzoxazolinone led to the identification of bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides. These compounds play a role in the alternative formation of phenoxazinone derived from aminophenol, leading to dimers- and trimers-transformation products. This study provides insight into microbial degradation processes and the bioactivity of these compounds in various organisms, including plants and soil bacteria (Girel et al., 2022).
Synthesis and Characterization of Novel Derivatives : The synthesis and characterization of various 2-(4-cyano-3-fluorophenoxy)-N-(substituted phenyl) acetamides were studied. This research is significant for the development of novel compounds with potential applications in various fields, including medicinal chemistry and materials science (Man-li, 2008).
Synthesis and Anticancer Activity of Indenone Derivatives : A study focused on synthesizing 2-[3/4-((6-substituted-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)phenoxy]-N-(heteroaryl)acetamide derivatives and investigating their anticancer activity. This research highlights the potential of these compounds in cancer treatment, with some derivatives showing significant growth inhibition in various cancer cell lines (Karaburun et al., 2018).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful. The hazard statements associated with it include H302, H312, H315, H318, H332, and H335 . These indicate that the compound is harmful if swallowed or in contact with skin, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(aminomethyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4H,5-6,10H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPJXVQVMWXILL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-4-[(phenylmethyl)oxy]-1H-indole](/img/structure/B3306879.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3306880.png)
![(Z)-2-(2-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3306891.png)
![2-methyl-3-phenyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3306895.png)


![(Z)-2-(5-bromo-2-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3306932.png)
![{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine](/img/structure/B3306938.png)
![3-[(Chloroacetyl)(2-methoxyphenyl)amino]propanamide](/img/structure/B3306941.png)




![1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B3306991.png)